molecular formula C12H20N2 B1670857 Dodecanedinitrile CAS No. 4543-66-2

Dodecanedinitrile

Cat. No. B1670857
CAS RN: 4543-66-2
M. Wt: 192.3 g/mol
InChI Key: AVQYXBDAZWIFTO-UHFFFAOYSA-N
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Description

Dodecanedinitrile, also known as 1,10-Dicyanodecane, is a chemical compound with the molecular formula C12H20N2 . It is used for research and development purposes .


Synthesis Analysis

Dodecanedinitrile can be synthesized through various methods. One method involves heating 200 mmol of 2-methylglutaronitrile and 100 mmol of dodecanedioic acid to 200°C for 5 hours . Another method involves reacting 1,10-dicyanodecane with hydrogen and sodium methylate in methanol at 130°C under pressure .


Molecular Structure Analysis

The molecular weight of Dodecanedinitrile is 192.3006 . The IUPAC Standard InChI is InChI=1S/C12H20N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-10H2 .


Chemical Reactions Analysis

Dodecanedinitrile can undergo various chemical reactions. For instance, it can react with hydrogen and sodium methylate in methanol at 130°C under pressure to produce 1,12-diaminododecane . It can also react with hydrogen in ethanol at 100°C under pressure to produce dodecane diamine .

Scientific Research Applications

Electrochemistry in Nuclear Fuel Cycle

Dodecanedinitrile (DDN) and its derivatives have applications in nuclear fuel cycle research. In particular, room-temperature ionic liquids (RTILs) are being studied as alternatives to diluents like n-dodecane in aqueous reprocessing of nuclear fuels. These studies focus on the recovery of actinides and fission products using RTILs, with DDN derivatives possibly playing a role in these processes (Venkatesan et al., 2012).

Extraction Behavior in Nuclear Waste Management

Another application of DDN derivatives is in the extraction of actinides, fission products, and other metal ions. Studies have explored the use of N,N,N′,N′-tetraoctyl-3,6-dioxaoctanediamide (DOODA-C8) in dodecane for extensive extraction. These findings are crucial for the development of efficient methods for the recovery of minor actinides from high-level radioactive wastes (Sasaki et al., 2010).

Coordination Networks in Chemistry

In the field of chemistry, DDN is used in the self-assembly of coordination networks. For example, the combination of 1,12-dodecanedinitrile with various silver salts has resulted in the formation of polymeric coordination networks with interesting interpenetrating diamondoid structures (Carlucci et al., 2002).

Thermal Properties in Building Materials

DDN derivatives also find applications in the development of building materials. Research into dodecanol/cement composite as a form-stable composite phase change material (PCM) for thermal energy storage in buildings has shown promising results. These composites are chemically and thermally stable, making them suitable for energy storage applications in construction (Memon et al., 2013).

Fuel and Energy Research

In energy research, DDN derivatives are studied for their roles in fuel and combustion processes. Investigations into the pyrolysis and oxidation kinetics of n-dodecane, a surrogate for diesel fuel, are essential for understanding combustion mechanisms and developing efficient fuel systems (Banerjee et al., 2016).

Safety And Hazards

Dodecanedinitrile can cause skin and eye irritation . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name

dodecanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQYXBDAZWIFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196513
Record name Dodecanedinitrile
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dodecanedinitrile

CAS RN

4543-66-2
Record name Dodecanedinitrile
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Record name Dodecanedinitrile
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Record name Dodecanedinitrile
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Record name Dodecanedinitrile
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Record name Dodecanedinitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
L Carlucci, G Ciani, DM Proserpio… - Chemistry–A European …, 2002 - Wiley Online Library
The self‐assembly of 1,12‐dodecanedinitrile (ddn) with various silver salts (NO 3 − , PF 6 − , AsF 6 − , ClO 4 − ) afforded new polymeric coordination networks with the general formula […
S Gorter, GC Verschoor - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
The crystal structure of Cu (C12H20N2) 3 (SbCl6) 2 has been determined by single-crystal X-ray diffraction techniques. The compound is triclinic, space group P]" with a= 8.181 (1), b= …
Number of citations: 10 scripts.iucr.org
P Alessi, A Alessandrini, M Orlandini - Chemical Engineering …, 1984 - Taylor & Francis
… The solvents employed were hexanediol, nonanediol, hexanedithiol, dodecanediamine and dodecanedinitrile. The influence of the second functional group is suggested from both the …
Number of citations: 4 www.tandfonline.com
E Badea, I Blanco, G Della Gatta - The Journal of Chemical …, 2007 - Elsevier
… Solid-to-solid transitions were detected for all compounds, except dodecanedinitrile. Comparison was made with the literature values for temperatures, enthalpies, and entropies of …
Number of citations: 35 www.sciencedirect.com
SB Ziemecki - Studies in Surface Science and Catalysis, 1993 - Elsevier
… Hydrogenation of dinitriles containing from four (succinonitrile) to twelve (dodecanedinitrile) carbon atoms in the molecule was investigated. In the absence of solvents reaction leads to …
Number of citations: 5 www.sciencedirect.com
K Itoya, H Sawada, MA Kakimoto… - Journal of Polymer …, 1994 - Wiley Online Library
… Figure 1 shows the time dependence of inherent viscosity of the polymer formed by the polymerization of dodecanedinitrile with both AHB and AHB-HC1 at 250C. The viscosity value of …
Number of citations: 8 onlinelibrary.wiley.com
M Nagahama, N Hasegawa… - Journal of The …, 2010 - iopscience.iop.org
A sebaconitrile-based electrolyte, 1 M–sebaconitrile (25: 25: 50 by vol%) exhibits excellent electrochemical stability above 6 V against. To confirm that the electrolyte can work at high …
Number of citations: 169 iopscience.iop.org
K Itoya, H Sawada, M Kakimoto, Y Imai - Macromolecules, 1995 - ACS Publications
… Amixture of 0.324 g (1.5 mmol) ofAHB and0.301 g (1.57 mmol) of dodecanedinitrile was placed into a Teflon capsule and then loaded into the cylinder. The polymerization was carried …
Number of citations: 14 pubs.acs.org
DA Klein - The Journal of Organic Chemistry, 1971 - ACS Publications
We have found that replacing acetonitrile with shortchain dinitriles (specifically succinonitrile, glutaronitrile, and-methylglutaronitrile) provides two distinct advantages in the use of this …
Number of citations: 24 pubs.acs.org
YS Kim, H Lee, HK Song - ACS applied materials & interfaces, 2014 - ACS Publications
… The behavior was much different from that of its di-nitrile counterpart (dodecanedinitrile-… the nitrile ending groups of adsorbed dodecanedinitrile provide environments favorable to the …
Number of citations: 43 pubs.acs.org

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